molecular formula C13H19NO4 B2884340 Tert-butyl (2,5-dimethoxyphenyl)carbamate CAS No. 121006-52-8

Tert-butyl (2,5-dimethoxyphenyl)carbamate

Cat. No. B2884340
Key on ui cas rn: 121006-52-8
M. Wt: 253.298
InChI Key: NIYCJCDSWJNYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629164B2

Procedure details

A methanolic (700 mL) solution of compound 2 (29 g, 115 mmol) was cooled in an ice bath before the addition of bis(acetoxyiodo) benzene (62 g, 194 mmol) in six portions over a period of 30 minutes. The solution was stirred in the ice bath for 2 hours then brought to room temperature and stirred overnight. The reaction mixture was diluted with ethyl acetate (1.5 L) and rinsed with water, dilute hydrochloric acid, and brine. The aqueous was back-extracted once with ethyl acetate and the organics combined before drying over anhydrous magnesium sulfate, followed by filtration, and solvent evaporation. The resulting liquid was purified over silica gel using a gradient of ethyl acetate (0 to 2%) in heptane, giving 6.9 g (21%) (3) as a yellow-orange solid. Material was sufficiently pure (approx. 95%) by 1H NMR, which was consistent with that reported in the literature (Synthesis 1998, 775).
[Compound]
Name
solution
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
bis(acetoxyiodo) benzene
Quantity
62 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Name
Yield
21%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9]C)=[CH:5][C:4]=1[NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15].[C:19](O[IH]C1C=CC=CC=1[IH]OC(=O)C)(=[O:21])C>C(OCC)(=O)C>[CH3:1][O:2][C:3]1([O:21][CH3:19])[C:4]([NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[CH:5][C:6](=[O:9])[CH:7]=[CH:8]1

Inputs

Step One
Name
solution
Quantity
700 mL
Type
reactant
Smiles
Name
Quantity
29 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)NC(OC(C)(C)C)=O
Name
bis(acetoxyiodo) benzene
Quantity
62 g
Type
reactant
Smiles
C(C)(=O)O[IH]C1=C(C=CC=C1)[IH]OC(C)=O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then brought to room temperature
WASH
Type
WASH
Details
rinsed with water, dilute hydrochloric acid, and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous was back-extracted once with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration, and solvent evaporation
CUSTOM
Type
CUSTOM
Details
The resulting liquid was purified over silica gel using a gradient of ethyl acetate (0 to 2%) in heptane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1(C=CC(C=C1NC(OC(C)(C)C)=O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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